Unique 4,6,7-Trimethoxy Substitution Pattern Enables Divergent Biological Activity Profiles Compared to 5,6,7- and 4,5,6-Regioisomers
The 4,6,7-trimethoxy substitution pattern on the indole core is a key differentiator from the more commonly studied 5,6,7- and 4,5,6-trimethoxyindole regioisomers. While direct comparative biological data for this specific compound is limited in primary literature, class-level inference from analogous trimethoxyindole derivatives indicates that methoxy group position profoundly influences tubulin binding and antiproliferative potency [1]. For example, 1-benzyl-4,5,6-trimethoxyindoles (compounds 10 and 11) exhibit mean antiproliferative IC50 values of 26 and 27 nM across diverse cancer cell lines, whereas N-methyl-5,6,7-trimethoxyindoles (compounds 21 and 31) show IC50 values ranging from 22 to 125 nM across four cancer cell lines and activated HUVECs [2]. These differences highlight that regioisomers are not functionally interchangeable, and the 4,6,7-substitution pattern likely confers a distinct pharmacological fingerprint that merits independent investigation .
| Evidence Dimension | Antiproliferative Activity (Mean IC50 across multiple cancer cell lines) |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature; inferred from class SAR trends. |
| Comparator Or Baseline | 4,5,6-trimethoxyindole derivative (Compound 10): IC50 = 26 nM; 5,6,7-trimethoxyindole derivative (Compound 21): IC50 range 22-125 nM |
| Quantified Difference | Regioisomer-dependent potency variation (26 nM vs. 22-125 nM range) |
| Conditions | In vitro antiproliferative assays on human cancer cell lines (MDR+ and MDR-) and HUVECs |
Why This Matters
Procurement of the specific 4,6,7-regioisomer is mandatory for reproducible SAR studies, as even minor positional changes in methoxy groups can shift IC50 values by orders of magnitude across different trimethoxyindole scaffolds.
- [1] Lai MJ, Kuo CC, Yeh TK, et al. Synthesis and structure-activity relationships of 1-benzyl-4,5,6-trimethoxyindoles as a novel class of potent antimitotic agents. ChemMedChem. 2009;4(4):588-593. doi:10.1002/cmdc.200800405. View Source
- [2] Zhao DG, Chen JJ, Du YR, et al. Synthesis and Structure-Activity Relationships of N-Methyl-5,6,7-trimethoxylindoles as Novel Antimitotic and Vascular Disrupting Agents. J Med Chem. 2013;56(4):1467-1477. doi:10.1021/jm3014663. View Source
